molecular formula C18H16N2O6 B4725484 2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate

2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate

Cat. No. B4725484
M. Wt: 356.3 g/mol
InChI Key: XJBOXXHJGLVIIB-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate, also known as NOG or N-Phenylacetyl-L-glutaminate, is a compound that has gained attention in the scientific community for its potential applications in research. This compound is a derivative of the neurotransmitter glutamate and has been found to have various biochemical and physiological effects, making it a promising tool for studying the nervous system.

Mechanism of Action

2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate acts as a competitive antagonist of the NMDA receptor by binding to the glutamate binding site on the receptor. This prevents the binding of glutamate and subsequent activation of the receptor, leading to a decrease in calcium influx and downstream signaling. This mechanism of action has been studied extensively and has provided valuable insights into the function of the NMDA receptor in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing excitotoxicity and oxidative stress in the brain. It has also been shown to have neuroprotective properties and can improve cognitive function in animal models of neurological disorders. Additionally, this compound has been found to modulate the release of various neurotransmitters, including dopamine and serotonin.

Advantages and Limitations for Lab Experiments

2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate has several advantages for laboratory experiments, including its high purity and yield, as well as its well-established mechanism of action. However, it is important to note that this compound is a relatively new compound and its long-term effects on the nervous system are not yet fully understood. Additionally, the use of this compound in in vivo experiments may be limited by its poor bioavailability and rapid metabolism.

Future Directions

There are several future directions for research involving 2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate, including investigating its potential therapeutic applications in neurological disorders. Additionally, further studies are needed to fully understand the long-term effects of this compound on the nervous system and to optimize its use in laboratory experiments. Finally, the development of new derivatives of this compound may provide valuable insights into the function of the NMDA receptor and its role in neurological disorders.

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl N-(phenylacetyl)glycinate has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. This property of this compound has been utilized in studies investigating the role of the NMDA receptor in neurological disorders such as Alzheimer's disease and epilepsy.

properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-16(14-6-8-15(9-7-14)20(24)25)12-26-18(23)11-19-17(22)10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBOXXHJGLVIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.